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Compound of Interest

Compound Name: 5-bromo-1,3-dimethyl-1H-indazole

Cat. No.: B1291714

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of
substituted dimethyl-indazoles, a class of heterocyclic compounds of significant interest in
medicinal chemistry. By integrating computational and experimental data, this document aims
to furnish researchers, scientists, and drug development professionals with the foundational
knowledge required to explore and leverage the therapeutic potential of these molecules.

Indazole derivatives, characterized by a fused benzene and pyrazole ring system, are
recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory,
and neuroprotective effects.[1][2][3] The substitution of dimethyl groups on the indazole core
can significantly influence the molecule's electronic and steric properties, thereby modulating
its biological activity. Computational methods, particularly Density Functional Theory (DFT),
have become indispensable tools for elucidating the structure-activity relationships (SAR) and
predicting the physicochemical properties of these compounds.[4][5]

Theoretical and Computational Insights

Computational studies, primarily employing DFT, have provided valuable insights into the
electronic structure, reactivity, and spectroscopic properties of substituted indazoles. These
theoretical investigations are crucial for understanding the molecular basis of their biological
activity and for the rational design of new, more potent derivatives.

Molecular Electrostatic Potential (MEP)
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The Molecular Electrostatic Potential (MEP) surface analysis is a powerful method to
understand the charge distribution within a molecule and to predict its reactivity towards
electrophilic and nucleophilic attacks. For instance, in a study on 3-carboxamide indazole
derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to compute
the MEP surface. The analysis revealed distinct positive and negative electrostatic potential
regions, which are critical for identifying sites of hydrogen bonding and other non-covalent
interactions with biological targets.[4]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are key quantum-chemical descriptors that determine the electronic and optical
properties of a molecule. The energy gap between the HOMO and LUMO (AE) is an indicator
of chemical reactivity and kinetic stability.[5] DFT calculations have been employed to
determine the HOMO-LUMO energy gaps for various indazole derivatives. A smaller energy
gap generally implies higher reactivity. For a series of 3-carboxamide indazoles, specific
derivatives were identified as good electron donors or acceptors based on their FMO analysis,
providing insights into their potential reaction mechanisms.[5][6]

Molecular Docking

Molecular docking simulations are instrumental in predicting the binding modes of ligands
within the active sites of proteins. These studies help in understanding the specific interactions,
such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.
For example, molecular modeling of N2-substituted-indazole-3-acylsulfonamides provided
predicted binding modes with MCL-1 and BCL-2 proteins, with calculated Ligand-Fragment
Free Energies (LGFES) that were in agreement with experimental binding affinities.[7] Similarly,
docking studies of indazole-benzimidazole hybrids identified key amino acid residues essential
for hydrogen bonding and other interactions.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on substituted
indazoles, providing a comparative overview of their biological activities and theoretical
properties.
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Binding
Compound ID Target Affinity (Ki, ICso0 (UM) Reference
HM)
5 MCL-1 2.36 - [7]
7 MCL-1 1.76 - [7]
14c MCL-1 - - [7]
14c BCL-2 - - [7]
2f 4T1 cells - 0.23-1.15 [8]
5 PARP-1 - 6.8 [9]
EGFR
107 - 0.07 [10]
(L858R/T790M)
121 IDO1 - 0.72 [10]
122 IDO1 - 0.77 [10]
127 (entrectinib) ALK - 0.012 [10][11]

Table 1: Biological Activity of Substituted Indazole Derivatives
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Compound Energy Gap
HOMO (eV) LUMO (eV) Method Reference
ID (AE, eV)
. DFT/B3LYP/6
8a - - High [5]
-311+
DFT/B3LYP/6
8c - - High [5]
-311+
_ DFT/B3LYP/6
8s - - High [5]
-311+
Good
DFT/B3LYP/6
8u electron - - [5]
-311+
donor
Good
DFT/B3LYP/6
8x electron - - [5]
-311+
donor
Good
DFT/B3LYP/6
8z electron - - [5]
-311+
donor
8a - - Largest DFT [4]
8c - - Largest DFT [4]
8s - - Largest DFT [4]

Table 2: Theoretical Properties of 3-Carboxamide Indazole Derivatives
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. Binding .
Target Protein Docking
Compound ID Energy Reference
(PDB ID) Software
(kcal/mol)
Renal cancer-
8v related protein Highest AutoDock 4 [51[12]
(6FEW)
Renal cancer-
8w related protein Highest AutoDock 4 [5][12]
(6FEW)
Renal cancer-
8y related protein Highest AutoDock 4 [51[12]
(6FEW)
Beta-ketoacyl-
M1 - - 2]

ACP synthase Il

Table 3: Molecular Docking Results for Indazole Derivatives

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below

are summaries of key experimental protocols for the synthesis and characterization of

substituted indazoles.

General Synthesis of 3-Carboxamide Indazole

Derivatives

A common method for synthesizing 3-carboxamide indazole derivatives involves an amide

coupling reaction.[4]

o Starting Materials: Indazole-3-carboxylic acid and a desired amine.

e Coupling Reagent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate) is typically used (2 equivalents).
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Base: DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base (3
equivalents).

Solvent: The reaction is carried out in DMF (Dimethylformamide).

Procedure: The starting materials, coupling reagent, and base are mixed in the solvent and
stirred at room temperature.

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

Purification: The final product is purified by column chromatography using a mixture of ethyl
acetate and hexane as the eluent.[4]

Spectroscopic Characterization

The synthesized compounds are typically characterized using various spectroscopic
techniques:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are recorded to confirm the
chemical structure. Chemical shifts () are reported in parts per million (ppm) relative to the
residual solvent signal.[4]

Infrared (IR) Spectroscopy: IR spectra are used to identify the presence of key functional
groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the exact mass and confirm the molecular formula of the synthesized compounds.[4]

In Vivo Administration Protocol for Indazole Derivatives

The following is a generalized workflow for the in vivo administration of indazole derivatives in

preclinical studies.[1]

o Compound Preparation: The indazole derivative is dissolved in a suitable vehicle. Common
vehicles include saline, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), or a
mixture of Tween 80, ethanol, and saline for poorly soluble compounds.[1]
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» Animal Model Selection: The choice of animal model is critical and depends on the specific
research question.

o Administration Route: The compound is administered via a chosen route, such as
intraperitoneal (i.p.), oral (p.o.), or subcutaneous (s.c.).[1]

» Dosing: The dose and frequency of administration are predetermined based on preliminary
studies.

e Monitoring: Animals are monitored for therapeutic efficacy and any potential toxicity. This
may involve measuring tumor volume, assessing behavioral changes, or collecting blood
samples for pharmacokinetic analysis.[1]

o Endpoint Analysis: At the end of the study, animals are euthanized, and tissues may be
collected for further analysis, such as histopathology or biomarker analysis.[1]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of
substituted dimethyl-indazoles.

Preparation
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Administration Evaluation
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General workflow for in vivo administration of test compounds.
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MAPK/ERK signaling pathway and potential modulation by dimethyl-indazoles.
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Conclusion

The theoretical and computational investigation of substituted dimethyl-indazoles plays a
pivotal role in modern drug discovery. By providing a deeper understanding of their electronic
properties, reactivity, and interactions with biological targets, these methods facilitate the
rational design of novel therapeutic agents. This guide has summarized key theoretical
concepts, presented quantitative data, detailed experimental protocols, and provided visual
representations of relevant pathways and workflows. It is intended to serve as a valuable
resource for researchers dedicated to advancing the field of medicinal chemistry through the
exploration of this promising class of compounds. The continued integration of computational
and experimental approaches will undoubtedly accelerate the development of new indazole-
based drugs with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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